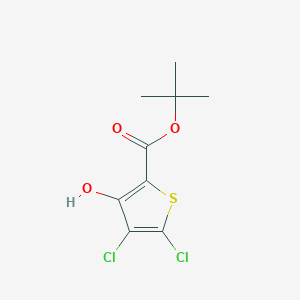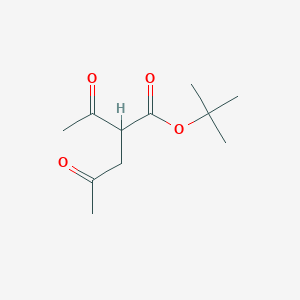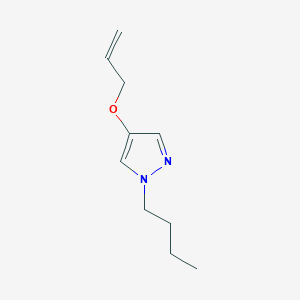
2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol
Übersicht
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Hydroxyl-Directed Methanolysis : The use of 2-acyl-4-aminopyridines, similar in structure to 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol, as catalysts for the hydroxyl-directed methanolysis of alpha-hydroxy esters has been explored. These catalysts show enhanced selectivity for methanolysis, attributed to a decrease in the rate of non-directed methanolysis reactions (Sammakia & Hurley, 2000).
Chemical Synthesis
- Formation of Pyrrolin-2-ones : Chlorinated 4-methyl-pyrrolidin-2-ones react with alkaline methoxide to yield 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. This method can be utilized in synthesizing structurally related compounds to 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol (Bellesia et al., 2001).
Photoreactions
- Photo-methoxylation of Methyl 2-Pyridinecarboxylate : Studies have shown that 4-substituted pyridines, akin to 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol, can accelerate the photo-methoxylation of certain pyridine derivatives in acidic methanol (Sugimori et al., 1983).
Polymerization Processes
- Oligomerization in Ionic Compounds : The ionic oligomerization of acetylenic bonds in N-methyl-2-ethynylpyridinium (trifluoromethyl)sulfonate, which shares structural similarity with 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol, has been investigated in methanol and pyridine. This process is essential for understanding the polymerization of certain ionic compounds (Balogh & Blumstein, 1995).
Light-Initiated Polymerization
- Visible Light Photoinitiated Polymerization : The use of 4-methoxystyrene for metal-free, visible light-initiated living cationic polymerization, where compounds like 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol could potentially play a role as a catalyst or initiator (Perkowski, You, & Nicewicz, 2015).
Chemical Reactions under Different Atmospheres
- Atmosphere-Dependent Photoreaction : The photoreaction of 4-pyridinecarboxylic ester in methanol varies significantly under different atmospheres, showing different methoxylation and hydroxymethylation patterns. This insight could be relevant for reactions involving similar compounds like 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol (Sugiyama et al., 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMAKYMCAKOBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236842 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol | |
CAS RN |
1227603-82-8 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227603-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1409520.png)







![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)
![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)